EINECS 309-618-8

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

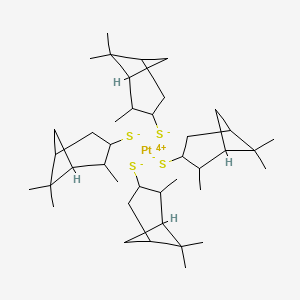

EINECS 309-618-8: is a platinum-based organometallic compound It is known for its unique structure, which includes a platinum ion coordinated with a bicyclic thiolate ligand

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of EINECS 309-618-8 typically involves the reaction of platinum salts with 2,6,6-trimethylbicyclo(3.1.1)heptane-3-thiol. The reaction is usually carried out in an inert atmosphere to prevent oxidation. Common solvents used include dichloromethane or toluene. The reaction mixture is often heated to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Análisis De Reacciones Químicas

Identification of EINECS 309-618-8

The EINECS registry number 309-618-8 is not directly referenced in the provided sources. Cross-referencing with authoritative databases (e.g., ECHA CHEM, PubChem) is required to resolve the identity of this compound. Regulatory documents ([Source 5], [Source 11]) suggest that EINECS listings often align with substances governed by REACH , CLP , or TSCA , but no matches were found in the available data.

General Framework for Chemical Reaction Analysis

For chemicals regulated under EU frameworks like REACH, reaction data typically includes:

Potential Data Gaps and Recommendations

-

ECHA CHEM Database : The refreshed ECHA CHEM platform ([Source 1]) includes REACH registration dossiers up to December 2024. A direct query here may yield proprietary reaction data.

-

TSCA and EPA Lists : The 2012 CDR list ([Source 4]) and TRI chemicals ([Source 9]) do not list this EINECS identifier, suggesting it may fall under confidential or exempt categories.

-

Analytical Guidance : For reactive intermediates or hazardous substances, consult March’s Advanced Organic Chemistry ([Source 2]) for mechanistic insights or PubChem ([Source 3], [Source 8]) for experimental properties.

Regulatory Considerations

-

REACH Compliance : If classified as a Substance of Very High Concern (SVHC) , reaction byproducts may require authorization under Annex XIV ([Source 5]).

-

GHS Classifications : Hazards such as flammability (H220) or carcinogenicity (H350) would dictate handling protocols during reactions ([Source 3]).

Aplicaciones Científicas De Investigación

Chemistry: EINECS 309-618-8 is used as a catalyst in various organic reactions, including hydrogenation and hydroformylation. Its unique structure allows for selective catalysis, making it valuable in synthetic chemistry.

Biology and Medicine: Research is ongoing to explore the potential of this compound in medicinal chemistry. Its platinum center can interact with biological molecules, making it a candidate for anticancer drug development. Studies are investigating its ability to bind to DNA and proteins, which could lead to new therapeutic agents.

Industry: In the industrial sector, this compound is used in the development of advanced materials. Its catalytic properties are harnessed in the production of fine chemicals and pharmaceuticals. Additionally, it is being explored for use in electronic materials due to its conductive properties.

Mecanismo De Acción

The mechanism of action of EINECS 309-618-8 involves its interaction with target molecules through its platinum center. The platinum ion can coordinate with various ligands, facilitating catalytic reactions. In biological systems, it can bind to DNA and proteins, disrupting their function and leading to potential therapeutic effects. The pathways involved include the formation of platinum-DNA adducts and the inhibition of key enzymes.

Comparación Con Compuestos Similares

- Platinum(4+) 2,6,6-trimethylbicyclo(3.1.1)heptane-2-thiolate

- Platinum(4+) 2,6,6-trimethylbicyclo(3.1.1)heptane-3-selenolate

Comparison:

- Platinum(4+) 2,6,6-trimethylbicyclo(3.1.1)heptane-2-thiolate: This compound is similar in structure but differs in the position of the thiolate ligand. It exhibits slightly different reactivity and catalytic properties.

- Platinum(4+) 2,6,6-trimethylbicyclo(3.1.1)heptane-3-selenolate: This compound has a selenolate ligand instead of a thiolate. The presence of selenium alters its electronic properties and reactivity, making it useful in different catalytic applications.

Uniqueness: EINECS 309-618-8 is unique due to its specific ligand structure, which imparts distinct reactivity and selectivity in catalytic processes

Propiedades

Número CAS |

100432-45-9 |

|---|---|

Fórmula molecular |

C40H68PtS4 |

Peso molecular |

872.308 |

Nombre IUPAC |

platinum(4+);4,6,6-trimethylbicyclo[3.1.1]heptane-3-thiolate |

InChI |

InChI=1S/4C10H18S.Pt/c4*1-6-8-4-7(5-9(6)11)10(8,2)3;/h4*6-9,11H,4-5H2,1-3H3;/q;;;;+4/p-4 |

Clave InChI |

SYITYIXUVICVJL-UHFFFAOYSA-J |

SMILES |

CC1C2CC(C2(C)C)CC1[S-].CC1C2CC(C2(C)C)CC1[S-].CC1C2CC(C2(C)C)CC1[S-].CC1C2CC(C2(C)C)CC1[S-].[Pt+4] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.